

Crystal structure and polymorphs of Carbon tetrabromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Carbon tetrabromide

Cat. No.: B125887

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure and Polymorphs of **Carbon Tetrabromide**

Introduction

Carbon tetrabromide (CBr₄), also known as tetrabromomethane, is a tetrahalomethane that serves as a key reagent in organic synthesis, such as in the Appel and Corey-Fuchs reactions. [1] Beyond its chemical reactivity, CBr₄ is a model compound for studying polymorphism and phase transitions in molecular crystals. [2] Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive overview of the crystal structures and polymorphic behavior of **carbon tetrabromide**, intended for researchers, scientists, and professionals in drug development.

Polymorphism in Carbon Tetrabromide

Carbon tetrabromide is known to exhibit two primary polymorphs at atmospheric pressure, designated as Phase I (the α-phase) and Phase II (the β-phase). [1][3] The transition between these two phases is reversible and occurs at a temperature of 46.9 °C (320.0 K). [1]

- **Phase I (α-phase):** This is the high-temperature phase, stable from 46.9 °C up to its melting point of approximately 94.5 °C. [1][3] It is characterized as an orientationally disordered phase, often referred to as a "plastic crystal". [3][4] In this phase, the CBr₄ molecules are located on the corners and face centers of a cubic unit cell in an fcc arrangement, but they

possess significant rotational freedom.[1][4] Recent studies have shown that the molecules are restricted to six possible orientations, a phenomenon known as Frenkel disorder.[1]

- Phase II (β -phase): Below 46.9 °C, **carbon tetrabromide** exists in the more ordered monoclinic Phase II.[1][5] This is the thermodynamically stable form at room temperature. Further investigation into this ordered phase has revealed the existence of two distinct polymorphs with nearly identical unit cell parameters but different space groups: C2/c and C2/m.[6] These two forms are distinguishable by single-crystal X-ray diffraction but not by powder diffraction methods.[6] The presence of impurities appears to influence which of these Phase II polymorphs is formed.[6]

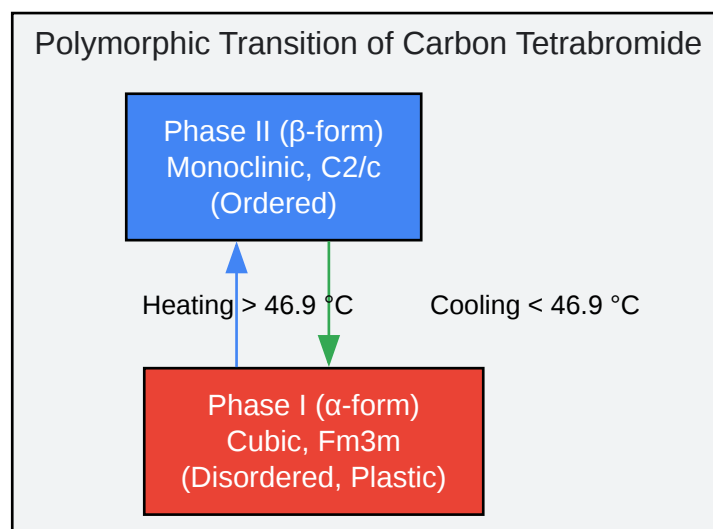
Crystallographic Data

The structural parameters for the primary polymorphs of **carbon tetrabromide** have been determined through various diffraction studies. The data is summarized in the table below for clear comparison.

Property	Phase I (α -CBr ₄)	Phase II (β -CBr ₄)
Stability Temperature	> 46.9 °C[1][3][4]	< 46.9 °C[1][3][5]
Crystal System	Cubic[4][7]	Monoclinic[1][5]
Space Group	Fm3m[4][7]	C2/c[1][5][8] (A C2/m variant also reported[6])
Lattice Parameters	a = 8.82 Å[4][5]	a = 21.43 Å, b = 12.12 Å, c = 21.02 Å, β = 110.88°[5] a = 20.9 Å, b = 12.1 Å, c = 21.2 Å, β = 110.5°[1]
Molecules per Unit Cell (Z)	4[3][4]	32[3][5]
Key Characteristics	Orientationally disordered ('plastic')[1][4]	Ordered crystalline structure[6]

Phase Transition and Relationships

The transformation between the α and β phases of CBr_4 is a well-documented solid-state phase transition.[4][5] This reversible process is driven by temperature, with the more ordered monoclinic phase (Phase II) being stable at lower temperatures and the disordered cubic phase (Phase I) being stable at higher temperatures.



[Click to download full resolution via product page](#)

Caption: Phase transition relationship between CBr_4 polymorphs.

Experimental Protocols

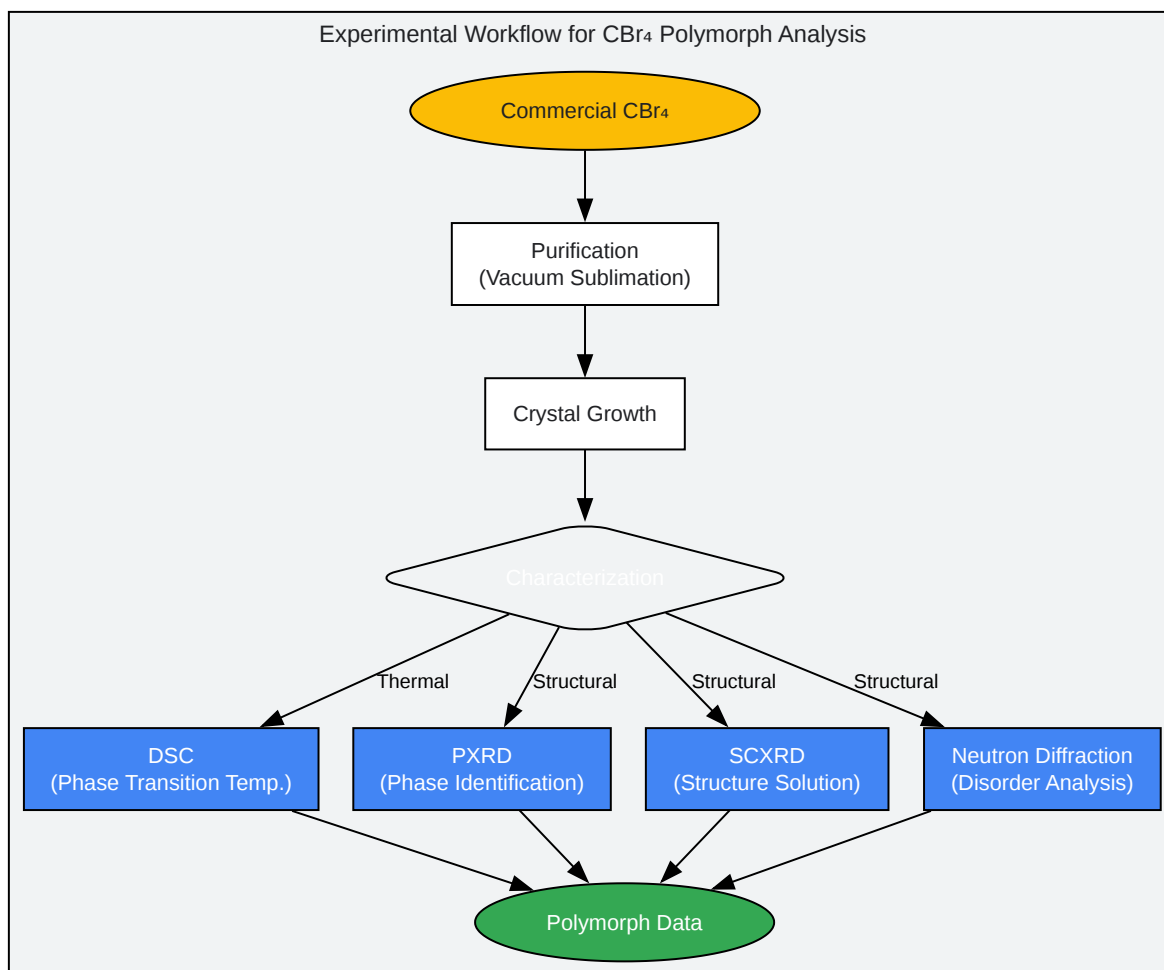
The characterization of **carbon tetrabromide** polymorphs involves several key experimental techniques.

Sample Preparation and Crystal Growth

- **Purification:** Commercial CBr_4 often contains traces of free bromine. Purification is typically achieved by sublimation in a vacuum.[5] This process is crucial as impurities can affect crystal growth and the resulting polymorphic form.[6]
- **Single Crystal Growth:** Single crystals suitable for X-ray diffraction can be obtained from the sublimate.[5] The specific method of crystal growth can influence the formation of either the C2/c or C2/m space group for Phase II.[6]

Characterization Methods

- **Differential Scanning Calorimetry (DSC):** DSC is a thermoanalytical technique used to study thermal transitions. For CBr_4 , a DSC scan will show an endothermic peak upon heating at approximately 46.9 °C, corresponding to the $\beta \rightarrow \alpha$ phase transition, and an exothermic peak upon cooling at the same temperature for the $\alpha \rightarrow \beta$ transition. The instrument is calibrated using a standard like indium.[9]
- **Powder X-ray Diffraction (PXRD):** PXRD is used for the identification of the crystalline phase. [10] Each polymorph provides a unique diffraction pattern. However, for CBr_4 , PXRD is unable to differentiate between the C2/c and C2/m forms of Phase II due to their nearly identical unit cells.[6] The analysis involves scanning a powdered sample with X-rays over a range of 2θ angles and comparing the resulting diffractogram to known patterns.
- **Single-Crystal X-ray Diffraction (SCXRD):** This is the definitive method for determining the crystal structure, including the unit cell dimensions, space group, and atomic coordinates. [10] A single crystal is mounted and irradiated with an X-ray beam. The resulting diffraction pattern is used to solve the crystal structure. This technique was essential in identifying the two different space groups (C2/c and C2/m) within Phase II of CBr_4 . [6]
- **Neutron Diffraction:** This technique is particularly useful for studying the disordered plastic phase (Phase I).[7] Neutron diffraction experiments on polycrystalline CBr_4 have confirmed the face-centered cubic (Fm3m) structure of the α -phase and provided insight into the orientational distribution of the molecules.[7]



[Click to download full resolution via product page](#)

Caption: Workflow for CBr₄ polymorph preparation and analysis.

Conclusion

Carbon tetrabromide presents a classic case of temperature-dependent polymorphism. The transition from a highly ordered monoclinic structure (Phase II) at room temperature to a

disordered, plastic cubic phase (Phase I) above 46.9 °C is a key feature of its solid-state behavior. The existence of subtle variations within Phase II (C2/c and C2/m space groups) highlights the sensitivity of crystal packing to factors such as impurities. A multi-technique approach, combining thermal analysis (DSC) with diffraction methods (PXRD, SCXRD, and Neutron Diffraction), is essential for the complete characterization of CBr₄'s polymorphic landscape. Understanding these structural details is fundamental for applications in materials science and as a model for polymorphism in more complex molecular systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbon tetrabromide - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. The applications of carbon tetrabromide in organic synthesis_Chemicalbook [chemicalbook.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. Polymorphism in Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymorphism in early development: The account of MBQ-167 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [crystal structure and polymorphs of Carbon tetrabromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125887#crystal-structure-and-polymorphs-of-carbon-tetrabromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com